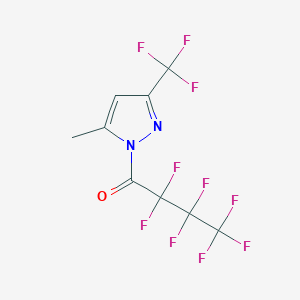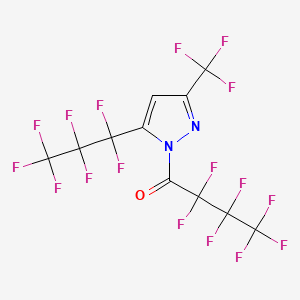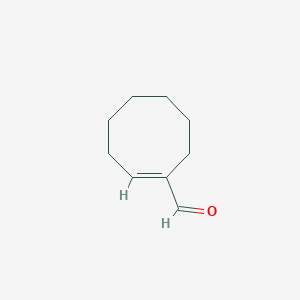
1-Undecanoyl-sn-glycero-3-phosphocholine
Übersicht
Beschreibung
1-Undecanoyl-sn-glycero-3-phosphocholine: is a phospholipid derivative commonly used in biochemical and biophysical research. It is a type of lysophosphatidylcholine, which is a class of phospholipids that play crucial roles in cell membrane structure and function. This compound is particularly interesting due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments, making it useful in various scientific applications.
Wirkmechanismus
Target of Action
1-Undecanoyl-sn-glycero-3-phosphocholine, a type of phospholipid, is a precursor in the biosynthesis of brain phospholipids and increases the bioavailability of choline in nervous tissue . It primarily targets cholinergic neurons in the brain, where it plays a crucial role in the production of the neurotransmitter acetylcholine .
Mode of Action
This compound rapidly delivers choline to the brain across the blood-brain barrier and is a biosynthetic precursor of the acetylcholine neurotransmitter . It interacts with its targets by being metabolized into choline, which is then used to synthesize acetylcholine, a key neurotransmitter involved in many functions including muscle control, memory, and mood regulation .
Biochemical Pathways
The compound is involved in the cholinergic pathway . It is metabolized into choline, which is then acetylated to form acetylcholine . This process is crucial for maintaining proper cholinergic neuron function and ensuring effective neurotransmission .
Pharmacokinetics
They are metabolized in the liver and excreted via the kidneys .
Result of Action
The primary result of this compound’s action is the increased production of acetylcholine in the brain . This can lead to improved cognitive function, potentially benefiting conditions such as Alzheimer’s disease and dementia .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, factors affecting the blood-brain barrier’s permeability can impact the compound’s ability to deliver choline to the brain . Additionally, the overall health status of the liver, which plays a key role in metabolizing the compound, can also influence its efficacy .
Biochemische Analyse
Biochemical Properties
1-Undecanoyl-sn-glycero-3-phosphocholine interacts with various enzymes, proteins, and other biomolecules. It is a 1-O-acyl-sn-glycero-3-phosphocholine where the acyl group is specified as capryl (decanoyl) . It is a human metabolite produced during a metabolic reaction in humans .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It is used extensively in cell membrane studies and fluorescence microscopy .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been shown to inhibit the phosphorylation of STAT3, a protein that plays a critical role in many cellular processes such as cell growth and apoptosis .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, and it can have effects on its localization or accumulation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Undecanoyl-sn-glycero-3-phosphocholine typically involves the acylation of sn-glycero-3-phosphocholine with undecanoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include:
Temperature: Room temperature to 40°C
Solvent: Dichloromethane or chloroform
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions but with optimized parameters for higher yield and purity. The process may involve:
Continuous flow reactors: to maintain consistent reaction conditions
Purification techniques: such as column chromatography or recrystallization to isolate the product
Analyse Chemischer Reaktionen
Types of Reactions
1-Undecanoyl-sn-glycero-3-phosphocholine can undergo various chemical reactions, including:
Oxidation: The fatty acid chain can be oxidized to form hydroperoxides or other oxidized derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The phosphocholine head group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides under mild conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic reagents such as amines or thiols under basic conditions.
Major Products
Oxidation Products: Hydroperoxides, epoxides
Reduction Products: Saturated phospholipids
Substitution Products: Phospholipids with modified head groups
Wissenschaftliche Forschungsanwendungen
1-Undecanoyl-sn-glycero-3-phosphocholine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study lipid behavior and interactions.
Biology: Investigated for its role in cell membrane dynamics and signaling pathways.
Medicine: Explored for its potential in drug delivery systems and as a biomarker for certain diseases.
Industry: Utilized in the formulation of liposomes and other lipid-based delivery systems.
Vergleich Mit ähnlichen Verbindungen
1-Undecanoyl-sn-glycero-3-phosphocholine can be compared with other lysophosphatidylcholines such as:
- 1-Palmitoyl-sn-glycero-3-phosphocholine
- 1-Stearoyl-sn-glycero-3-phosphocholine
- 1-Oleoyl-sn-glycero-3-phosphocholine
Uniqueness
- Fatty Acid Chain Length: The undecanoic acid chain provides unique properties in terms of membrane interaction and fluidity compared to shorter or longer chains.
- Applications: Its specific chain length makes it suitable for certain applications where other lysophosphatidylcholines may not be as effective.
Eigenschaften
IUPAC Name |
[(2R)-2-hydroxy-3-undecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H40NO7P/c1-5-6-7-8-9-10-11-12-13-19(22)25-16-18(21)17-27-28(23,24)26-15-14-20(2,3)4/h18,21H,5-17H2,1-4H3/t18-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRAIUXQMKVTIQ-GOSISDBHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H40NO7P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[3-(Thien-2-yl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B3043967.png)




![2-(Benzo[d][1,3]dioxole-5-carbonyl)-3-(dimethylamino)acrylonitrile](/img/structure/B3043975.png)


